molecular formula C21H34O3 B091668 4-(Tetradecyloxy)benzoic acid CAS No. 15872-46-5

4-(Tetradecyloxy)benzoic acid

Cat. No.: B091668
CAS No.: 15872-46-5
M. Wt: 334.5 g/mol
InChI Key: BMQJZPIGHPAOAT-UHFFFAOYSA-N
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Description

4-(Tetradecyloxy)benzoic acid: is an organic compound with the molecular formula C21H34O3 and a molecular weight of 334.503 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a tetradecyloxy group. This compound is known for its unique properties and applications in various fields, including material science and organic chemistry.

Safety and Hazards

The safety and hazards associated with 4-(Tetradecyloxy)benzoic acid are not clearly defined in the available literature. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(Tetradecyloxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same etherification reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

4-(Tetradecyloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Tetradecyloxy)benzoic acid is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The tetradecyloxy group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and interact with membrane proteins. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes .

Comparison with Similar Compounds

Comparison:

4-(Tetradecyloxy)benzoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it exhibits different melting points, solubility, and liquid crystalline behavior. These properties make it particularly suitable for applications in material science and organic synthesis .

Properties

IUPAC Name

4-tetradecoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23/h14-17H,2-13,18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQJZPIGHPAOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302475
Record name 4-(tetradecyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15872-46-5
Record name NSC151187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(tetradecyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 20 g of product from Example 1 is added 9.66 g potassium hydroxide, 160 ml methyl alcohol, 10 ml water and 70 ml ethyl alcohol. The reaction mixture is refluxed for 6.5 hours, during which time an additional 100 ml methyl alcohol and 100 ml water is added. To the cooled reaction mixture is added 1 L of methylene chloride and sufficient concentrated hydrochloric acid to make the reaction pH acidic. The white crystals are collected and dried in vacuo over phosphorus pentoxide to give 19.0 g of the desired product. MP 94°-96° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 120 g of methyl p-(tetradecyloxy)benzoate, 57.96 g of potassium hydroxide, 1-liter of methyl alcohol, 400 ml of ethyl alcohol and 60 ml of water is refluxed for 4.5 hours. A solid is formed and the reaction mixture partitioned between dilute hydrochloric acid and chloroform with some warming. The organic layer is washed with warm dilute hydrochloric acid and dried. The filtrate is evaporated to a volume of 600 ml and an equal volume of hexanes added to form a solid which is dried to give 104 g of the desired product as a white solid, m.p. 94°-96° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
57.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Tetradecyloxy)benzoic acid contribute to the formation of liquid crystals?

A: While not directly synthesized in the provided research papers [, , , ], this compound shares structural similarities with the 4-(alkoxy)benzoic acid derivatives investigated. These studies demonstrate that 4-(alkoxy)benzoic acids can act as hydrogen-bond donors, interacting with suitable acceptor groups within polymer chains. This interaction leads to the formation of supramolecular structures, which can exhibit liquid crystalline phases. [, , , ] The long alkyl chain in this compound (specifically, the tetradecyloxy group) is expected to influence the self-assembly and liquid crystalline behavior of these supramolecular systems.

Q2: What are the potential advantages of using hydrogen-bonded complexes, like those formed with 4-(alkoxy)benzoic acids, in liquid crystalline materials?

A2: The research highlights that hydrogen-bonded liquid crystals offer several advantages, including:

  • Reversibility: The hydrogen bonds can break and reform under specific conditions (like temperature changes), leading to interesting phase transitions and dynamic behavior. [, ]
  • Processability: These materials often have lower melting points compared to their covalently bonded counterparts, making them easier to process. [, ]
  • Tunability: By modifying the structure of both the hydrogen bond donor (like this compound) and the acceptor, one can fine-tune the properties of the resulting liquid crystalline material. [, , , ]

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